methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate
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Overview
Description
The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. The ethoxyphenylamino group and the sulfanyl group attached to the benzodiazepine ring could potentially alter its properties and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzodiazepine core is a bicyclic structure, and the additional groups would add to this complexity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of benzothiazepine derivatives, which are structurally related to the compound , has been explored in various studies. These derivatives have been synthesized through reactions involving specific thiols with acrylic acid or other reagents, leading to the formation of benzothiazepine or thiazepinone compounds with potential for further chemical modifications and applications in pharmaceuticals and materials science (Rutkauskas et al., 2008), (Ukrainets et al., 2014).
Applications in Material Science
Research on benzothiazepine derivatives has also extended to applications in material science, such as corrosion inhibition. Studies have demonstrated the efficacy of benzothiazepine compounds in protecting metals against corrosion in acidic environments, highlighting their potential as protective agents in industrial applications (Sasikala et al., 2016).
Antimicrobial and Pharmacological Activities
Some benzothiazepine derivatives have been evaluated for their antimicrobial properties, showing effectiveness against a range of microbial strains. This suggests potential for the development of new antimicrobial agents based on these chemical structures (Singh et al., 2002), (Wardkhan et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-[4-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-3-29-19-11-7-6-10-18(19)24-20(26)14-30-21-12-15(13-22(27)28-2)23-16-8-4-5-9-17(16)25-21/h4-12,23H,3,13-14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTAFRLGTGJXNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3NC(=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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